An In-Depth Technical Guide to 3-Ethenylimidazo[1,2-a]pyridine: Structure, Properties, and Applications
An In-Depth Technical Guide to 3-Ethenylimidazo[1,2-a]pyridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural characteristics make it an attractive framework for the design of novel therapeutics. This guide provides a comprehensive technical overview of a key derivative, 3-ethenylimidazo[1,2-a]pyridine, also known as 3-vinylimidazo[1,2-a]pyridine. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning role in the development of next-generation pharmaceuticals and advanced materials.
Core Molecular Structure and Nomenclature
The foundational structure of 3-ethenylimidazo[1,2-a]pyridine consists of a fused bicyclic system where an imidazole ring is fused to a pyridine ring. The ethenyl (vinyl) group is substituted at the C3 position of the imidazole moiety.
Systematic IUPAC Name: 3-ethenylimidazo[1,2-a]pyridine
Chemical Structure:
Caption: Chemical structure of 3-ethenylimidazo[1,2-a]pyridine.
Physicochemical and Spectroscopic Properties
While specific experimental data for 3-ethenylimidazo[1,2-a]pyridine is not widely published, its properties can be predicted based on the parent imidazo[1,2-a]pyridine and related vinyl-substituted heterocycles.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Reference |
| Molecular Formula | C₉H₈N₂ | Based on chemical structure |
| Molecular Weight | 144.18 g/mol | Calculated from molecular formula |
| Appearance | Likely a pale yellow to brown liquid or low-melting solid | The parent imidazo[1,2-a]pyridine is a liquid.[3] The vinyl group may increase the melting point. |
| Boiling Point | > 103 °C/1 mmHg | The parent compound has a boiling point of 103 °C at 1 mmHg.[3] The ethenyl group would likely increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol, DMSO). Limited solubility in water. | Based on the properties of similar heterocyclic compounds. |
Spectroscopic Characterization:
The structural elucidation of 3-ethenylimidazo[1,2-a]pyridine relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the vinyl group. The protons of the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The vinyl protons will present as a distinct set of signals, likely a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal methylene protons, with characteristic coupling constants.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic core are influenced by the nitrogen atoms and the aromatic system.[4][5] The two sp² hybridized carbons of the ethenyl group will have characteristic shifts in the olefinic region (typically δ 110-140 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups. Expected peaks include C-H stretching from the aromatic and vinyl groups, C=C and C=N stretching vibrations from the heterocyclic rings and the vinyl group, and C-H bending vibrations.
Mass Spectrometry (MS):
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Synthesis of 3-Ethenylimidazo[1,2-a]pyridine
The synthesis of 3-ethenylimidazo[1,2-a]pyridine can be approached through several strategic pathways, primarily involving the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the ethenyl group at the C3 position.
General Synthetic Strategies:
The imidazo[1,2-a]pyridine scaffold is commonly synthesized via the condensation of a 2-aminopyridine with an α-halocarbonyl compound. Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, also provide efficient access to this heterocyclic system.[6]
Introduction of the Ethenyl Group:
Two primary and highly effective methods for installing the vinyl group at the C3 position are the Wittig reaction and the Heck coupling reaction.
A. Wittig Reaction Approach:
This method involves the reaction of a phosphorus ylide with an aldehyde.[7][8][9] The synthesis would start with the formylation of the imidazo[1,2-a]pyridine core at the C3 position to yield imidazo[1,2-a]pyridine-3-carbaldehyde. This aldehyde then reacts with a methylenetriphenylphosphorane ylide to form the desired 3-ethenyl product.
Caption: Wittig reaction workflow for synthesis.
Experimental Protocol (Conceptual):
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Formylation: To a solution of imidazo[1,2-a]pyridine in a suitable solvent (e.g., chloroform), a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) (Vilsmeier-Haack reagent) is added dropwise at a controlled temperature. The reaction is then worked up to isolate imidazo[1,2-a]pyridine-3-carbaldehyde.
-
Wittig Olefination: A methyltriphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the methylenetriphenylphosphorane ylide. To this ylide solution, the imidazo[1,2-a]pyridine-3-carbaldehyde is added, and the reaction mixture is stirred until completion. Standard workup and purification by column chromatography would yield the final product.[10]
B. Heck Coupling Reaction Approach:
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11][12][13] This approach would involve the synthesis of a 3-halo-imidazo[1,2-a]pyridine (e.g., 3-bromo- or 3-iodo-) followed by its coupling with a vinylating agent like vinyltributylstannane or ethylene in the presence of a palladium catalyst and a base.
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